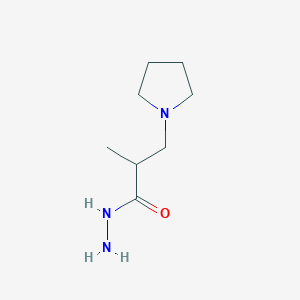

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide

Description

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpropanehydrazide |

InChI |

InChI=1S/C8H17N3O/c1-7(8(12)10-9)6-11-4-2-3-5-11/h7H,2-6,9H2,1H3,(H,10,12) |

InChI Key |

UVZPWAYMBVPOGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCC1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide typically involves the reaction of 2-methyl-3-(pyrrolidin-1-yl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties, particularly in the development of anticancer agents. Research indicates that derivatives of hydrazides, including 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide, exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study synthesized a series of hydrazone derivatives that included the compound . These derivatives were tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity against HT-29 cells compared to A375 cells, indicating their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A375 | X |

| This compound | HT-29 | Y |

Note: IC50 values to be filled based on experimental data

Inhibition of Protein Kinases

Another significant application of this compound lies in its ability to inhibit protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for developing therapies for autoimmune diseases and cancers.

Case Study: JAK3 Inhibition

Research has shown that compounds similar to this compound effectively inhibit JAK3 activity, which is implicated in various autoimmune disorders such as rheumatoid arthritis and lupus. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activation .

| Disease Targeted | Mechanism of Action |

|---|---|

| Rheumatoid Arthritis | JAK3 Inhibition |

| Lupus | JAK3 Inhibition |

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science, particularly in synthesizing new polymers and gels.

Case Study: Gel Formation

The compound has been explored as a gelling agent in various formulations. Its ability to form stable gels makes it suitable for applications in drug delivery systems and as a stabilizer in cosmetic products .

| Application | Property |

|---|---|

| Drug Delivery Systems | Gel Stability |

| Cosmetic Stabilizers | Gelling Agent |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of hydrazone derivatives containing the compound. Antioxidants are essential for combating oxidative stress-related diseases.

Case Study: Antioxidant Screening

In vitro assays demonstrated that derivatives of this compound exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid .

| Compound | Antioxidant Activity (FRAP Assay) |

|---|---|

| This compound Derivative | Z |

Note: Specific activity values to be filled based on experimental data

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its binding affinity to various biological targets, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogues :

N′-substituted 3-(1,3,7-trimethylxanthinyl-8-ylthio)propanehydrazides (e.g., compounds 6k , 6l ):

- Substituents: Xanthinyl-thio group at position 3, substituted benzylidene at N′.

- Synthesis: Condensation of hydrazide intermediates with aromatic aldehydes under reflux .

- Target Compound Contrast : Lacks the xanthinyl-thio group but shares the propanehydrazide core. The pyrrolidine ring may enhance solubility compared to bulkier xanthine derivatives.

3-(4-Benzylpiperidin-1-yl)propanehydrazide (3h): Substituents: Benzylpiperidine at position 3. Synthesis: Reflux of quinoline-4-carbaldehyde with 3-(substituted amino)propanehydrazide in ethanol .

Naproxen-based hydrazones (BPH, MPH) :

- Substituents: Naproxen (methoxynaphthalene) at position 2, substituted benzylidene at N′.

- Synthesis: Condensation of naproxen hydrazide with aldehydes .

- Target Compound Contrast : The absence of a naphthalene group in the target compound may lower aromatic stacking interactions but reduce cytotoxicity.

Physicochemical Properties

*Estimates based on QSTR analysis and analog data .

- Smaller dipole moments (vs. 6k or 3h) may correlate with reduced neurotoxicity, as polar groups increase unintended interactions .

Biological Activity

2-Methyl-3-(pyrrolidin-1-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. The compound's molecular formula is , with a molecular weight of 170.21 g/mol. Its structure features a hydrazide functional group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazide moiety can form covalent bonds with amino acids such as cysteine in proteins, potentially modulating their activity. Additionally, the pyrrolidine ring contributes to the compound's conformational flexibility, which can enhance binding affinity to specific targets.

Antimicrobial Activity

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar hydrazides showed potent antibacterial effects against multi-drug resistant strains of Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 12.5 µg/mL . The presence of electron-donating and withdrawing groups in the phenyl ring significantly influences this activity.

Anticancer Activity

The anticancer potential of compounds containing the pyrrolidinone moiety has been explored extensively. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), and prostate cancer (PPC-1). The effective concentrations (EC50) for these compounds ranged from 2.5 to 20.2 µM, indicating promising selectivity towards cancer cells compared to normal fibroblasts .

Research Findings and Case Studies

| Activity | Cell Line | EC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | >20 | Less active compared to other cell lines |

| Anticancer | IGR39 | 2.5 - 10 | Most sensitive; potential for metastasis inhibition |

| Antimicrobial | K. pneumoniae | 12.5 | Effective against MDR strains |

| Antimicrobial | S. aureus | 3.125 | Significant antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.